(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hcl
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Overview
Description
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and methoxy substituents on the aromatic ring, along with the chiral center, makes this compound particularly interesting for stereoselective synthesis and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chloro-6-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine source, such as ®-1-phenylethylamine, under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C).
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Stereoselective Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biochemical Studies: Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine
Drug Development: Explored as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for treating conditions like depression and anxiety.
Industry
Material Science: Utilized in the development of novel materials with specific optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The presence of the chiral center allows for specific binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics. The methoxy and chloro substituents can modulate the compound’s lipophilicity and electronic properties, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: The non-chiral version, lacking the stereoselective properties.
1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride: A regioisomer with the methoxy group in a different position, potentially leading to different reactivity and applications.
Uniqueness
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its interaction with biological systems and its utility in asymmetric synthesis. The combination of chloro and methoxy substituents further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(1R)-1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVLWQAUXRHIKV-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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